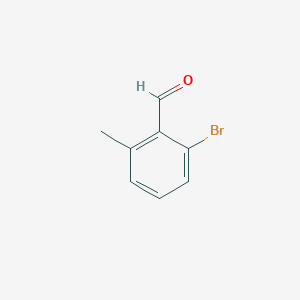

2-Bromo-6-methylbenzaldehyde

Overview

Description

2-Bromo-6-methylbenzaldehyde is a substituted benzaldehyde derivative characterized by the presence of a bromine atom and a methyl group on the benzene ring. The compound is of interest in various chemical syntheses and material science applications due to its reactivity and structural properties.

Synthesis Analysis

The synthesis of substituted 2-bromobenzaldehydes, including this compound, can be achieved through a palladium-catalyzed ortho-bromination of benzaldehydes. This process involves a three-step sequence with O-methyloxime serving as a directing group, followed by rapid deprotection to yield the desired bromobenzaldehydes with good overall yields . Additionally, a two-step procedure starting from commercially available bromoarenes has been described for the preparation of oxygenated ortho-methylbenzaldehyde derivatives, which may be applicable to the synthesis of this compound .

Molecular Structure Analysis

While the specific molecular structure of this compound is not directly discussed in the provided papers, insights can be drawn from studies on similar compounds. For instance, the crystal structure and vibrational spectra of 2-fluoro-4-bromobenzaldehyde have been investigated, revealing that halogenated benzaldehydes tend to crystallize in specific space groups and prefer stable conformations . These findings can be extrapolated to suggest that this compound may also exhibit distinct conformational preferences and crystalline properties.

Chemical Reactions Analysis

This compound can participate in various chemical reactions due to the presence of the reactive aldehyde group and the ortho-bromine substituent. For example, it can react with arylhydrazines to form 1-aryl-1H-indazoles in the presence of a palladium catalyst and phosphorus chelating ligands . Furthermore, it can undergo a one-pot allylboration-Heck reaction to yield 3-methyleneindan-1-ols with high enantioselectivity and excellent yields . The compound can also react with primary amines under carbon monoxide to give 3-(alkylamino)isoindolin-1-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from studies on related brominated benzaldehydes. For instance, the effect of bromine substitution on the structure, reactivity, and optical properties of 2,3-dimethoxybenzaldehyde has been explored, indicating that bromine substitution can influence intermolecular interactions and electronic properties . Additionally, the synthesis and characterization of polymers derived from 4-bromobenzaldehyde have provided insights into the thermal, optical, electrochemical, and fluorescent properties of brominated benzaldehyde polymers . These studies suggest that this compound may exhibit unique electronic and optical characteristics, potentially making it suitable for applications in material science.

Scientific Research Applications

Synthetic Chemistry and Catalysis

2-Bromo-6-methylbenzaldehyde serves as an important intermediate in synthetic chemistry. It is extensively used in palladium-catalyzed cross-coupling reactions, which are pivotal for constructing various compounds with potential biological, medicinal, and material applications (Ghosh & Ray, 2017). Similarly, this compound is involved in the selective ortho-bromination of substituted benzaldoximes, highlighting its role in directed synthesis processes (Dubost, Fossey, Cailly, Rault, & Fabis, 2011).

Material Science and Photophysics

In material science, this compound has been used in the synthesis of novel chelating ligands incorporating 6-bromoquinoline, which has applications in developing materials with specific optical properties (Hu, Zhang, & Thummel, 2003). Furthermore, its derivatives exhibit interesting electrochemical behavior, as seen in studies involving polymers functionalized with Schiff bases derived from this compound (Hasdemir, Deletioglu, Solak, & Sarı, 2011).

Environmental Science and Microbial Transformation

This compound is also relevant in environmental science, particularly in the study of the transformation of halogenated aromatic aldehydes by anaerobic bacteria, which has implications for understanding pollutant degradation processes (Neilson, Allard, Hynning, & Remberger, 1988).

Biomedical Research and Pharmacology

In the field of biomedical research, this compound derivatives are explored for their potential in regulating inflammatory diseases, as indicated by docking studies and synthesis research in pharmacology (Ryzhkova, Ryzhkov, & Elinson, 2020).

Analytical Chemistry

Additionally, derivatives of this compound have been used in analytical chemistry for the preconcentration and detection of trace elements like copper in environmental samples, showcasing its utility in enhancing detection sensitivity (Fathi & Yaftian, 2009).

Organic Chemistry and Reaction Mechanisms

The compound also plays a role in understanding reaction mechanisms in organic chemistry, as seen in studies of acetalization reactions involving its derivatives (Yusuf & Nasution, 2022).

Safety and Hazards

The safety information for 2-Bromo-6-methylbenzaldehyde indicates that it is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and to use personal protective equipment .

Mechanism of Action

Target of Action

Aldehydes like this compound are known to react with various biological targets such as proteins and nucleic acids, altering their structure and function .

Mode of Action

2-Bromo-6-methylbenzaldehyde, being an aldehyde, can undergo nucleophilic addition reactions with various biological nucleophiles. For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen atom in these molecules acts as a nucleophile in competition with nitrogen, but the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The formation of oximes and hydrazones can potentially interfere with various biochemical processes, including protein synthesis and enzymatic reactions .

Pharmacokinetics

Its molecular weight (19904 g/mol ) suggests that it may be absorbed in the gastrointestinal tract following oral administration. Its distribution, metabolism, and excretion would depend on various factors, including its reactivity, solubility, and the presence of specific transporters or enzymes in the body .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interactions with these targets. As mentioned earlier, its ability to form oximes and hydrazones could potentially alter the structure and function of various biomolecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect its reactivity, while temperature and humidity can influence its stability. Furthermore, the presence of other molecules in the environment can either facilitate or inhibit its interactions with its targets .

properties

IUPAC Name |

2-bromo-6-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGOIJJANJVWLQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-ethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2506871.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2506873.png)

![ethyl 2-[[(Z)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2506877.png)

![Methyl (S)-2-(5-azaspiro[2.4]heptan-6-yl)acetate hydrochloride](/img/structure/B2506885.png)

![1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2506888.png)

![2-(4-fluorophenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2506889.png)